CHRYSOTILE ASBESTOS

Description

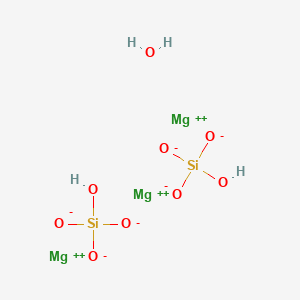

A type of asbestos that occurs in nature as the dihydrate of magnesium silicate. It exists in two forms: antigorite, a plated variety, and chrysotile, a fibrous variety. The latter makes up 95% of all asbestos products. (From Merck Index, 11th ed, p.893)

Properties

IUPAC Name |

trimagnesium;hydroxy(trioxido)silane;hydrate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/3Mg.2HO4Si.H2O/c;;;2*1-5(2,3)4;/h;;;2*1H;1H2/q3*+2;2*-3; | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CWBIFDGMOSWLRQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

O.O[Si]([O-])([O-])[O-].O[Si]([O-])([O-])[O-].[Mg+2].[Mg+2].[Mg+2] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID0030742 | |

| Record name | Chrysotile (Mg3H2(SiO4)2.H2O) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0030742 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

277.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

WHITE, GREY, GREEN OR YELLOWISH FIBROUS SOLID., White or greenish fibrous, odorless solid | |

| Record name | CHRYSOTILE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0014 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | ASBESTOS - CHRYSOTILE | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/155 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

Boiling Point |

decomposes | |

| Record name | ASBESTOS - CHRYSOTILE | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/155 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

Solubility |

Solubility in water: none | |

| Record name | CHRYSOTILE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0014 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Density |

Specific gravity: 2.4-2.6, DENSITY: A range in the densities of natural chrysotile fibers has been observed: values from Arizona chrysotiles, derived from serpentized dolimites, have been reported to be between 2.19 and 2.25 g/mL. The density of chrysotile from Canada has been shown to be approximately 2.56 g/mL. These reported ranges in density of chyrsotile have been attributed ... to mineral impurities and to the presence of magnesium silicate material that "stuffs" the central capillaries and fibril interstices in the fiber bundle., 2.2-2.6 g/cm³ | |

| Record name | Chrysotile asbestos | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2966 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | CHRYSOTILE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0014 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Vapor Pressure |

0 mmHg (approx) | |

| Record name | ASBESTOS - CHRYSOTILE | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/155 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

Impurities |

Tremolite is an amphibole that is found as a contaminant in chrysotile and talc deposits., The impurities which are present in chrysotile may be part of the crystal structure or due to associated minerals. The most common impurity is iron, and the next is aluminum; other impurities associated with chrysotile in lesser amount are calcium, chromium, nickel, manganese, sodium and potassium., ... The processes that yield the chrysotile fiber formations usually involve the crystallization of various other minerals. These mineral contaminants comprise brucite; magnetite; calcite; dolomite; chlorites; and talc. Other iron-containing minerals also may be found in chrysotile (eg, pyroaurite, brugnatellite, and pyroxenes)., ... Nine Canadian chrysotile samples /were analyzed/ for trace metals ... 2-14 ug/g beryllium, 3-10 ug/g cadmium, 202-771 ug/g chromium, 36-78 ug/g cobalt, 9-26 ug/g copper, 325-1065 ug/g manganese, 299-1187 ug/g nickel, and 35-71 ug/g thallium /were found/ in the asbestos samples. Similar results were found in ... a study of trace elements in the Reserve Mining Company's taconite dumpings in Lake Superior., For more Impurities (Complete) data for Chrysotile asbestos (6 total), please visit the HSDB record page. | |

| Record name | Chrysotile asbestos | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2966 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

Crystal system: monoclinic (pseudoorthorhombic); usually white to grayish green; may have tan coloration, Curled sheet silicate, spiraled as helix around central capillary; fibrous member of serpentine mineral group possessing rolled trioctahedral clay structure, Chrysotile fibers can be extremely thin, with the unit fiber having an average diameter of approximately 0.025 um. Industrial chrysotile fibers are aggregates of these unit fibers that usually exhibit diameters from 0.1 to 100 um; their lengths range from a fraction of a millimeter to several centimeters, although most chrysotile fibers used are <1 cm., The stacking of the tetrahedral and octahedral sheets in the chrysotile structure has been shown to yield the following types of chrysotile fibers: 1. clino-chrysotile: monoclinic stacking of the layers, x parallel to the fiber axis, most abundant form; 2. ortho-chrysotile: orthorhombic stacking of the layers, x parallel to the fiber axis; 3. para-chrysotile: two-layer structure, 180 deg rotation of two-layer structures, y parallel to the fiber axis, For more Color/Form (Complete) data for Chrysotile asbestos (7 total), please visit the HSDB record page. | |

CAS No. |

12001-29-5, 12168-92-2, 12426-97-0, 12161-84-1 | |

| Record name | Chrysotile asbestos | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0012001295 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Serpentine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0012168922 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Picrolite | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0012426970 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Chrysotile (Mg3H2(SiO4)2.H2O) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0030742 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | LIZARDITE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6ISF3I515R | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Chrysotile asbestos | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2966 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | CHRYSOTILE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0014 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | ASBESTOS - CHRYSOTILE | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/155 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

Melting Point |

800-850 °C, No melting point; decomposes, 1112 °F (decomposes) | |

| Record name | Chrysotile asbestos | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2966 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | CHRYSOTILE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0014 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | ASBESTOS - CHRYSOTILE | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/155 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

Foundational & Exploratory

Unraveling the Coiled Structure: A Technical Guide to the Crystal Structure Analysis of Chrysotile Asbestos

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the analytical techniques used to characterize the crystal structure of chrysotile asbestos (B1170538). The document details the crystallographic parameters of its polytypes, outlines the experimental protocols for its analysis, and illustrates key workflows and structural relationships. This guide is intended to serve as a valuable resource for researchers and scientists in understanding the intricate structure of this fibrous silicate (B1173343) mineral.

Data Presentation: Crystallographic Insights into Chrysotile Polytypes

Chrysotile, a member of the serpentine (B99607) subgroup of phyllosilicates, is known for its unique tubular structure, which arises from the mismatch between its silicon-oxygen tetrahedral and magnesium-oxygen octahedral sheets.[1] This mineral exists in three primary polytypes: clinochrysotile, orthochrysotile, and parachrysotile.[2][3][4] The crystallographic data for these polytypes are summarized below.

| Parameter | Clinochrysotile | Orthochrysotile | Parachrysotile |

| Crystal System | Monoclinic[5] | Orthorhombic[2] | Orthorhombic[3] |

| Space Group | C2/m | Ccm2₁ | Pnm2₁ |

| Unit Cell Dimensions | |||

| a (Å) | 5.34 | 5.34[2] | 5.3[3] |

| b (Å) | 9.25 | 9.25[4] | 9.2[3] |

| c (Å) | 14.65 | 14.2[4] | 14.6[3] |

| β (°) | 93.3 | 90 | 90 |

| Selected Bond Lengths (Å) | |||

| Si-O | ~1.64[6] | Not readily available | Not readily available |

| Mg-O | ~2.07[6] | Not readily available | Not readily available |

Experimental Protocols: Methodologies for Structural Elucidation

The analysis of chrysotile's crystal structure primarily relies on X-ray Diffraction (XRD) and Transmission Electron Microscopy (TEM) coupled with Selected Area Electron Diffraction (SAED).

X-ray Diffraction (XRD) Analysis

XRD is a powerful non-destructive technique used to identify the crystalline phases present in a material and to determine its crystal structure. For chrysotile, powder XRD is the most common approach.

2.1.1. Sample Preparation (NIOSH Method 9000)

-

Grinding: A bulk sample of chrysotile is cryo-milled to reduce the particle size and randomize the orientation of the fibers. This is crucial for obtaining a powder diffraction pattern that is representative of the bulk material.

-

Sieving: The ground powder is then wet-sieved through a 10 µm sieve to ensure a uniform particle size distribution.

-

Slurry Preparation: A known weight of the sieved powder is suspended in a liquid medium, typically isopropanol, to create a slurry.

-

Filter Deposition: The slurry is vacuum-filtered onto a silver membrane filter, creating a thin, uniform layer of the sample. The filter is then dried.

2.1.2. Data Collection

-

Instrument: A powder X-ray diffractometer equipped with a copper (Cu) Kα radiation source is typically used.

-

Scan Parameters: The data is collected over a 2θ range of approximately 5° to 70°, with a step size of 0.02° and a dwell time of 1-2 seconds per step.

2.1.3. Rietveld Refinement

Rietveld refinement is a computational method used to refine the crystal structure model by fitting a calculated diffraction pattern to the experimental data.[7][8][9]

-

Initial Model: The refinement starts with an initial crystal structure model for chrysotile, including the space group, approximate unit cell parameters, and atomic positions.

-

Refinement of Parameters: A sequential refinement of various parameters is performed. This typically includes:

-

Background parameters

-

Scale factor and zero-shift error

-

Unit cell parameters

-

Peak shape parameters (e.g., Gaussian and Lorentzian components)

-

Preferred orientation parameters (important for fibrous materials)

-

Atomic coordinates and isotropic/anisotropic displacement parameters.

-

-

Goodness-of-Fit: The quality of the refinement is assessed by monitoring the R-values (e.g., Rwp, Rp) and the goodness-of-fit (χ²) parameter.

Transmission Electron Microscopy (TEM) and Selected Area Electron Diffraction (SAED) Analysis

TEM provides direct imaging of the chrysotile fibrils, revealing their morphology and tubular structure. SAED, performed within the TEM, provides crystallographic information from individual fibrils.[1][10]

2.2.1. Sample Preparation

-

Air Samples: Air is drawn through a filter membrane (e.g., mixed cellulose (B213188) ester or polycarbonate) to collect airborne fibers. A section of the filter is then carbon-coated and the filter material is dissolved, leaving the fibers on a TEM grid.

-

Bulk Samples: A small amount of the bulk material is dispersed in a liquid (e.g., water or ethanol) and sonicated. A drop of the suspension is then placed on a carbon-coated TEM grid and allowed to dry.

2.2.2. TEM Imaging

-

Morphology: The TEM is used to observe the characteristic morphology of chrysotile, which includes long, thin, and often curved fibrils that may form bundles. The hollow core of the fibrils can also be visualized at high magnifications.[11]

2.2.3. SAED Pattern Acquisition and Interpretation

-

Acquisition: A selected area aperture is used to isolate a single fibril or a small bundle of fibrils. The microscope is then switched to diffraction mode to obtain a SAED pattern.

-

Interpretation: The SAED pattern of chrysotile is characterized by streaks and spots arranged in layer lines. The pattern provides information about the crystal lattice and can be used to identify the polytype.[1][12]

-

Clinochrysotile: The most common polytype, its SAED pattern shows a characteristic splitting of the h0l reflections due to the monoclinic β angle not being exactly 90°.[11]

-

Orthochrysotile and Parachrysotile: These orthorhombic polytypes have β = 90°, resulting in unsplit h0l reflections. Differentiating between them requires careful analysis of the entire diffraction pattern and the systematic absences of reflections.

-

Mandatory Visualizations

The following diagrams, created using the DOT language, illustrate key aspects of chrysotile structure and its analysis.

References

- 1. Electron microscopical investigation of asbestos fibers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. handbookofmineralogy.org [handbookofmineralogy.org]

- 3. Parachrysotile Mineral Data [webmineral.com]

- 4. Orthochrysotile Mineral Data [webmineral.com]

- 5. mindat.org [mindat.org]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. Estimation of purity of this compound by x-ray diffractometry/Rietveld refinement [inis.iaea.org]

- 9. tohoku.elsevierpure.com [tohoku.elsevierpure.com]

- 10. tsapps.nist.gov [tsapps.nist.gov]

- 11. researchgate.net [researchgate.net]

- 12. Alternation of Clino- and Orthochrysotile in a Single Fiber as Revealed by High-Resolution Electron Microscopy | Clays and Clay Minerals | Cambridge Core [resolve.cambridge.org]

Characterizing Chrysotile: An In-depth Technical Guide to SEM Morphological Analysis

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the morphological characterization of chrysotile asbestos (B1170538) fibers utilizing Scanning Electron Microscopy (SEM). Chrysotile, a serpentine (B99607) group mineral, is the most common form of asbestos and its identification and morphological analysis are critical in various fields, including environmental science, materials science, and toxicology. The pleomorphic nature of chrysotile fibers, which can form bundles of fine fibrils, necessitates high-resolution imaging techniques like SEM for accurate characterization.[1][2][3] This guide details the experimental protocols for sample preparation and SEM analysis, presents key quantitative morphological data, and illustrates the analytical workflow.

Morphological Characteristics of Chrysotile Fibers

Chrysotile fibers are distinguished from other asbestos types, such as amphiboles, by their unique morphology. Under SEM, chrysotile typically appears as bundles of long, thin, and flexible fibrils that can be curved or wavy.[1][2][4] These bundles can often exhibit splayed or frayed ends, a characteristic feature of this asbestos type.[1][2] In contrast, amphibole asbestos fibers are generally observed as straight, needle-like, and more rigid structures.[1][2][5] The fundamental unit of a chrysotile fiber is a fibril, which has a distinctive tubular or hollow cylindrical structure.[1][3][6]

Quantitative Morphological Data

The dimensional characteristics of chrysotile fibers, such as length, diameter (or width), and aspect ratio, are crucial parameters in assessing their potential health risks and material properties. The following tables summarize typical quantitative data for chrysotile fibers as determined by SEM analysis.

| Parameter | Typical Value Range | Source |

| Fiber Length | 10 µm - 150 µm | [7] |

| Fiber Diameter | 0.1 µm - 1 µm | [7] |

| Aspect Ratio (Length:Diameter) | ≥ 3:1 | [7] |

| Sample Type | Dominant Fiber Width | Source |

| Air Samples | < 0.2 µm | [8] |

| Dust Samples | 0.2 µm - 0.5 µm | [4] |

Experimental Protocols

Accurate morphological characterization of chrysotile fibers by SEM relies on meticulous sample preparation and standardized imaging procedures. The following protocols are a synthesis of established methodologies.

Sample Preparation for Bulk Materials

For the analysis of chrysotile fibers within bulk materials, the following steps are typically undertaken:

-

Preliminary Examination: A preliminary assessment of the bulk material is conducted using a stereoscopic optical microscope to ascertain the presence of fibrous material.[9]

-

Grinding: If the material is a bulk sample, it is ground to a granulometry of between 10 and 100 µm.[9]

-

Suspension: A representative portion of the ground sample is suspended in a suitable liquid, often filtered, deionized water or isopropanol.

-

Filtration: The suspension is filtered through a polycarbonate filter with a pore size of 0.4 - 0.8 µm and a diameter of 25 mm.[9] This captures the fibers on the filter surface.

-

Mounting: The polycarbonate filter is carefully mounted onto an SEM stub using a conductive adhesive.[9]

-

Coating: To prevent charging effects from the electron beam and to enhance the secondary electron signal, the mounted sample is coated with a thin layer of a conductive material, such as gold (Au) or carbon.[9][10] This is typically achieved through cathodic sputtering.[9]

SEM Imaging and Analysis

Once the sample is prepared, it is introduced into the SEM chamber for imaging and analysis.

-

Evacuation: The SEM chamber is evacuated to a high vacuum to allow for the electron beam to travel without interference.

-

Electron Beam Settings: The SEM is operated at an appropriate accelerating voltage, typically in the range of 15-20 kV, to achieve a balance between image resolution and sample penetration.[10]

-

Magnification: Observations are typically carried out at magnifications ranging from 1000X to 2000X, which is sufficient to resolve the key morphological features of the fibers.[9]

-

Image Acquisition: A sufficient number of microscopic fields (typically between 100 and 400) are observed to ensure a statistically representative analysis.[9] Secondary electron (SE) imaging is the most common mode for visualizing the surface topography of the fibers.

-

Fiber Identification: The elemental composition of suspected asbestos fibers is confirmed using Energy Dispersive X-ray Spectroscopy (EDS).[9][10] Chrysotile is a magnesium silicate, and its EDS spectrum will show prominent peaks for magnesium (Mg), silicon (Si), and oxygen (O).[4][10]

-

Morphological Measurements: The length and diameter of the identified chrysotile fibers are measured from the acquired SEM images using appropriate software. The aspect ratio is then calculated.

Experimental Workflow

The following diagram illustrates the logical workflow for the morphological characterization of chrysotile fibers using SEM.

Caption: Workflow for SEM characterization of chrysotile.

References

- 1. Electron microscopical investigation of asbestos fibers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. tsapps.nist.gov [tsapps.nist.gov]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. assets.publishing.service.gov.uk [assets.publishing.service.gov.uk]

- 7. mdpi.com [mdpi.com]

- 8. researchgate.net [researchgate.net]

- 9. analyticalscience.wiley.com [analyticalscience.wiley.com]

- 10. apps.dtic.mil [apps.dtic.mil]

In Vitro Cytotoxicity of Chrysotile Asbestos: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the in vitro cytotoxic effects of chrysotile asbestos (B1170538). It covers the principal molecular mechanisms, presents quantitative data from key studies, details common experimental protocols, and visualizes the critical signaling pathways involved in chrysotile-induced cell death and inflammatory responses.

Core Mechanisms of Chrysotile Cytotoxicity

Chrysotile asbestos fibers are known to induce significant cytotoxic effects in vitro, primarily through the generation of reactive oxygen species (ROS), the induction of apoptosis, and the activation of the inflammatory response. These events are not mutually exclusive and often occur in a coordinated manner, leading to cell damage and death.

1.1 Oxidative Stress and Reactive Oxygen Species (ROS) Production

The interaction of chrysotile fibers with cells is a potent trigger for the production of ROS.[1][2] This oxidative stress is a central event that drives subsequent cellular damage. The iron content on the surface of asbestos fibers can catalyze the formation of highly reactive hydroxyl radicals via Fenton-like reactions.[3] Macrophages attempting to phagocytose long asbestos fibers can experience "frustrated phagocytosis," a process that leads to the sustained release of ROS.[4] This increase in intracellular ROS damages cellular components, including lipids, proteins, and DNA, leading to a state of oxidative stress.[1][3]

1.2 Induction of Apoptosis

This compound exposure is a well-documented inducer of apoptosis, or programmed cell death, in various cell types, particularly alveolar epithelial cells (AECs).[5][6][7] This process is critical in the pathogenesis of asbestos-related lung diseases. Several key signaling pathways have been identified to mediate this process:

-

The p53-Regulated Mitochondrial Pathway: Excessive ROS production can upregulate the tumor suppressor protein p53.[2][7] Activated p53, in turn, promotes the expression of pro-apoptotic proteins like Bax.[6][7] Both p53 and Bax can translocate to the mitochondria, leading to a decrease in the mitochondrial membrane potential (MMP), the release of cytochrome c into the cytosol, and the subsequent activation of caspase-3, a key executioner of apoptosis.[6][7]

-

The c-Jun N-terminal Kinase (JNK) Pathway: this compound can activate the mitogen-activated protein kinase (MAPK) signaling pathway, specifically leading to the phosphorylation and activation of JNK.[2][5] Activated JNK is implicated in the intrinsic apoptosis pathway, promoting the upregulation of pro-apoptotic genes such as Bax and Bak, and the activation of caspase-9.[2][5]

1.3 NLRP3 Inflammasome Activation

The NLRP3 inflammasome is a multi-protein complex that plays a crucial role in the innate immune response. This compound fibers are recognized by the NLRP3 inflammasome, leading to its activation.[4][8][9][10] This activation is a two-step process requiring a priming signal to upregulate NLRP3 and pro-IL-1β expression, followed by an activation signal that triggers the assembly of the inflammasome complex.[10] ROS production is a key trigger for NLRP3 inflammasome activation in response to asbestos.[4] The activated inflammasome leads to the cleavage of pro-caspase-1 into its active form. Active caspase-1 then cleaves pro-inflammatory cytokines pro-IL-1β and pro-IL-18 into their mature, secreted forms, perpetuating a pro-inflammatory microenvironment.[8][9]

Quantitative Data on Chrysotile Cytotoxicity

The following tables summarize quantitative data from various in vitro studies on the cytotoxic effects of this compound.

Table 1: Effect of this compound on Cell Viability (MTT Assay)

| Cell Line | Chrysotile Concentration (µg/cm²) | Exposure Time (hours) | Cell Viability (%) | Reference |

| MRC5 | 5 | 24 | ~90% (minimal cytotoxicity) | [1] |

| MRC5 | 10 | 24 | 75.8% | [1][3] |

| MRC5 | 2.5 | 48 | 83% | [1] |

| MRC5 | 5 | 48 | 74% | [1] |

| MRC5 | 10 | 48 | 65.9% | [1][8] |

Table 2: Induction of Reactive Oxygen Species (ROS) by this compound

| Cell Line | Chrysotile Concentration (µg/cm²) | Exposure Time (hours) | Fold Increase in ROS vs. Control | Reference |

| MRC5 | 5 | 6 | 1.6 | [1][3] |

| MRC5 | 10 | 6 | 2.1 | [1][3] |

| MRC5 | 5 | 12 | 2.68 | [1][3] |

| MRC5 | 10 | 12 | 3.70 | [1][3] |

| MRC5 | 2.5 | 24 | ~2.0 | [3] |

| MRC5 | 5 | 24 | 3.63 | [1][3] |

| MRC5 | 10 | 24 | 5.48 | [1][3] |

Table 3: Induction of Apoptosis by this compound (TUNEL Assay)

| Cell Line | Chrysotile Concentration (µg/cm²) | Exposure Time (hours) | Observation | Reference |

| A549 | 5 - 100 | 48 | Dose-dependent increase in apoptotic cells | [5][7] |

Experimental Protocols

This section provides detailed methodologies for key experiments used to assess this compound cytotoxicity.

3.1 Cell Viability Assessment: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to measure cellular metabolic activity as an indicator of cell viability.

-

Principle: Metabolically active cells possess NAD(P)H-dependent oxidoreductase enzymes that reduce the yellow, water-soluble MTT to a purple, insoluble formazan (B1609692). The amount of formazan produced is proportional to the number of viable cells.

-

Protocol:

-

Cell Seeding: Seed cells in a 96-well plate at a density of 1 × 10⁴ cells/well and allow them to adhere for 24 hours.

-

Treatment: Remove the culture medium and expose the cells to various concentrations of this compound suspended in fresh medium for the desired time (e.g., 24 or 48 hours). Include untreated control wells.

-

MTT Addition: After the incubation period, add 10 µL of MTT labeling reagent (final concentration 0.5 mg/mL) to each well.

-

Incubation: Incubate the plate for 4 hours at 37°C in a humidified atmosphere with 5% CO₂.

-

Solubilization: Add 100 µL of solubilization solution (e.g., DMSO or a specialized MTT solvent) to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution. Measure the absorbance at a wavelength between 550 and 600 nm (e.g., 570 nm or 590 nm) using a microplate reader. A reference wavelength of >650 nm can be used to subtract background absorbance.

-

Data Analysis: Calculate cell viability as a percentage of the untreated control.

-

3.2 Apoptosis Detection: TUNEL Assay

The TUNEL (Terminal deoxynucleotidyl transferase dUTP Nick-End Labeling) assay is used to detect DNA fragmentation, a hallmark of late-stage apoptosis.

-

Principle: The enzyme Terminal deoxynucleotidyl transferase (TdT) adds labeled dUTPs (e.g., conjugated to a fluorophore or biotin) to the 3'-hydroxyl ends of fragmented DNA. These labeled ends can then be visualized.

-

Protocol (for adherent cells):

-

Sample Preparation: Grow and treat cells with this compound on glass coverslips in a culture plate.

-

Fixation: Wash the cells with Phosphate-Buffered Saline (PBS) and fix them with 4% paraformaldehyde in PBS for 15-30 minutes at room temperature.

-

Permeabilization: Wash the cells again with PBS and permeabilize them with a solution of 0.1% Triton X-100 in 0.1% sodium citrate (B86180) for 2 minutes on ice.

-

TUNEL Reaction: Wash the cells with PBS. Add the TUNEL reaction mixture (containing TdT enzyme and labeled dUTPs, as per the manufacturer's instructions) to the coverslips.

-

Incubation: Incubate the coverslips in a humidified chamber for 60 minutes at 37°C, protected from light.

-

Washing: Rinse the coverslips three times with PBS.

-

Visualization: If using a fluorescent label, mount the coverslips with a mounting medium containing a nuclear counterstain (e.g., DAPI). Visualize the cells using a fluorescence microscope. Apoptotic cells will show bright nuclear fluorescence.

-

Controls: Include a positive control (cells treated with DNase I to induce DNA breaks) and a negative control (omitting the TdT enzyme from the reaction mixture).[1]

-

3.3 Intracellular ROS Measurement: DCFH-DA Assay

The 2',7'-dichlorodihydrofluorescein (B1593923) diacetate (DCFH-DA) assay is a common method for detecting intracellular ROS.

-

Principle: The non-fluorescent DCFH-DA is cell-permeable. Once inside the cell, it is deacetylated by intracellular esterases to DCFH. In the presence of ROS, DCFH is oxidized to the highly fluorescent 2',7'-dichlorofluorescein (B58168) (DCF). The fluorescence intensity is proportional to the amount of intracellular ROS.

-

Protocol:

-

Cell Seeding: Seed cells in a 96-well plate (or other suitable culture vessel) and allow them to adhere.

-

Loading with DCFH-DA: Remove the culture medium and wash the cells with warm PBS. Add DCFH-DA working solution (typically 10 µM in serum-free medium) to the cells.

-

Incubation: Incubate the cells for 30 minutes at 37°C, protected from light.

-

Washing: Remove the DCFH-DA solution and wash the cells gently with warm PBS to remove any excess probe.

-

Treatment: Add the this compound suspension at the desired concentrations to the cells.

-

Fluorescence Measurement: Immediately measure the fluorescence intensity at various time points using a fluorescence microplate reader with an excitation wavelength of ~485 nm and an emission wavelength of ~530 nm. Alternatively, visualize the cells using a fluorescence microscope.

-

Data Analysis: Express the results as a fold increase in fluorescence intensity compared to untreated control cells.

-

Visualization of Key Pathways and Workflows

The following diagrams, created using the DOT language for Graphviz, illustrate the signaling pathways and a general experimental workflow for studying chrysotile cytotoxicity.

References

- 1. TUNEL Apoptosis Detection Kit: Principles, Applications, and Step-by-Step Protocol [absin.net]

- 2. The c-Jun N-terminal kinase signaling pathway mediates this compound-induced alveolar epithelial cell apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Molecular and Cellular Mechanism of Action of this compound in MRC5 Cell Line | MDPI [mdpi.com]

- 4. Innate Immune Activation Through Nalp3 Inflammasome Sensing of Asbestos and Silica - PMC [pmc.ncbi.nlm.nih.gov]

- 5. The c-Jun N-terminal kinase signaling pathway mediates this compound-induced alveolar epithelial cell apoptosis - PMC [pmc.ncbi.nlm.nih.gov]

- 6. P53 Mediates Amosite Asbestos–Induced Alveolar Epithelial Cell Mitochondria-Regulated Apoptosis - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. The Synthetic Lignan Secoisolariciresinol Diglucoside Prevents Asbestos-Induced NLRP3 Inflammasome Activation in Murine Macrophages - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Asbestos and erionite prime and activate the NLRP3 inflammasome that stimulates autocrine cytokine release in human mesothelial cells - PMC [pmc.ncbi.nlm.nih.gov]

- 10. The NLRP3 inflammasome in pathogenic particle and fibre-associated lung inflammation and diseases - PMC [pmc.ncbi.nlm.nih.gov]

The Disintegration of Chrysotile Asbestos in the Lungs: A Technical Guide to Dissolution Kinetics in Simulated Lung Fluid

For Immediate Release

This technical guide provides a comprehensive overview of the dissolution kinetics of chrysotile asbestos (B1170538) in simulated lung fluid (SLF). Designed for researchers, scientists, and drug development professionals, this document synthesizes key findings on the biodurability of chrysotile fibers, detailing the experimental protocols used to assess their dissolution and the quantitative data derived from these studies. Furthermore, it visualizes the experimental workflow and a key signaling pathway implicated in the cellular response to asbestos fibers.

Introduction: The Biodurability of Chrysotile Asbestos

Chrysotile [Mg₃Si₂O₅(OH)₄], a serpentine (B99607) mineral, is known to be less biopersistent in the lungs compared to amphibole asbestos types like tremolite.[1][2] Its dissolution in the physiological environment of the lungs is a critical factor in its toxicological profile. The fluids in lung tissue are undersaturated with respect to the primary components of chrysotile, magnesium (Mg) and silicon (Si), making its dissolution thermodynamically favorable.[3][4] The persistence of chrysotile fibers in the lungs is therefore governed by their dissolution kinetics.[3]

The dissolution process is generally understood to occur in two main steps: a rapid leaching of the outer magnesium hydroxide (B78521) layer, followed by a slower dissolution of the remaining silica (B1680970) framework.[3][4][5] This guide will delve into the specifics of this process within a simulated lung environment.

Experimental Protocols for Assessing Chrysotile Dissolution

The in vitro dissolution of this compound is typically studied using batch experiments that mimic the conditions of the human lungs. These protocols are crucial for standardizing research and ensuring the comparability of data across different studies.

Simulated Lung Fluid (SLF) Composition

A commonly used medium for these experiments is a modified Gamble's solution, which simulates the ionic composition of the fluid lining the human lungs.[1][6] While the exact composition can vary slightly between studies, a representative formulation is provided in Table 1. Enzymes are typically excluded from these solutions to focus on the chemical dissolution process.[1][7]

Table 1: Representative Composition of Modified Gamble's Solution (Simulated Lung Fluid)

| Constituent | Concentration (mmol/L) |

| NaCl | 112.3 |

| Na₂SO₄ | 0.556 |

| Other salts may be included to adjust pH and ionic strength | |

| Note: The pH of the solution is typically adjusted to 7.4 to mimic the near-neutral pH of the lung lining fluid.[1][2][6] |

Experimental Setup and Procedure

Batch dissolution experiments are generally conducted under the following conditions:

-

Temperature: Maintained at 37°C to simulate human body temperature.[1][6][8]

-

Agitation: Samples are often gently shaken to ensure a homogenous suspension.[9]

-

Duration: Experiments can run for extended periods, from hours to several months, to observe both initial and long-term dissolution trends.[1][6][8]

-

Sample Preparation: Chrysotile fibers are characterized for their specific surface area using methods like the multipoint N₂ BET isotherm analysis before the experiment.[1][7]

-

Analysis: At specified time points, aliquots of the fluid are removed, filtered (e.g., using a 0.2 µm filter), and analyzed for the concentration of dissolved elements, primarily Si and Mg.[1]

Analytical Techniques

The concentrations of dissolved Si and Mg are quantified using sensitive analytical methods, including:

-

Inductively Coupled Plasma - Optical Emission Spectrometry (ICP-OES)

-

Inductively Coupled Plasma - Mass Spectrometry (ICP-MS)

-

Atomic Absorption Spectrophotometry [3]

-

Molybdate Blue Method (for silica) [3]

Quantitative Data on Chrysotile Dissolution Kinetics

The dissolution of chrysotile in SLF is a dynamic process, and its rate is influenced by factors such as pH and fiber surface area. The following tables summarize key quantitative data from the literature.

Table 2: Dissolution Rate Constants and Reaction Orders for Chrysotile in Simulated Lung Fluid (SLF)

| Parameter | Value | Reference |

| Rate Constant (k) for Si release | 0.0034 µmol m⁻²ⁿ/h | [1] |

| Reaction Order (n) | 0.9 | [1] |

| Rate of Silica Release | 5.9 (± 3.0) × 10⁻¹⁰ mol/m²s | [4] |

Table 3: Comparative Dissolution of Chrysotile in Different Simulated Biological Fluids

| Fluid | pH | Relative Dissolution Rate | Key Findings | References |

| Simulated Lung Fluid (SLF) | 7.4 | Slower than in acidic conditions | Tremolite is more reactive than chrysotile in SLF based on equivalent surface area. | [1][2] |

| Simulated Gastric Fluid (SGF) | 1.2 | Significantly faster than in SLF | Chrysotile is more reactive than tremolite in SGF. | [1][2] |

| Phagolisosomal Fluid | 4.5 | Faster than in SLF | Mimics the acidic environment within macrophages where fibers can be sequestered. | [8] |

Visualizing Experimental and Biological Processes

To better understand the methodologies and the biological implications of chrysotile exposure, the following diagrams have been generated using the DOT language.

Caption: Experimental Workflow for Chrysotile Dissolution Kinetics.

The interaction of chrysotile fibers with lung cells can trigger complex signaling pathways that contribute to inflammation and other pathological responses. One such pathway involves the activation of Mitogen-Activated Protein Kinases (MAPK).

Caption: Asbestos-Induced MAPK/Erk Signaling Pathway.

Conclusion

The dissolution kinetics of this compound in simulated lung fluid are a key determinant of its biopersistence and potential health effects. In vitro studies using simulated lung fluid provide valuable quantitative data on dissolution rates, which are significantly influenced by pH. The relatively rapid dissolution of chrysotile, particularly in acidic microenvironments within the lung, distinguishes it from more biopersistent amphibole asbestos. Understanding these dissolution kinetics, alongside the cellular signaling pathways activated by these fibers, is essential for a comprehensive risk assessment and the development of potential therapeutic interventions for asbestos-related diseases. Further research is warranted to fully elucidate the complex interplay between fiber dissolution, surface chemistry, and biological responses at the cellular and molecular levels.

References

- 1. Continuous exposure to this compound can cause transformation of human mesothelial cells via HMGB1 and TNF-α signaling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Asbestos exposure induces alveolar epithelial cell plasticity through MAPK/Erk signaling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. atsjournals.org [atsjournals.org]

- 4. Asbestos-induced lung epithelial permeability: potential role of nonoxidant pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. journals.physiology.org [journals.physiology.org]

- 7. Molecular Basis of Asbestos-Induced Lung Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Cell signaling pathways elicited by asbestos - PMC [pmc.ncbi.nlm.nih.gov]

The Thermal Decomposition Kinetics of Chrysotile Asbestos: An In-depth Technical Guide

This technical guide provides a comprehensive overview of the thermal decomposition kinetics of chrysotile asbestos, targeting researchers, scientists, and professionals in drug development and material science. The document details the multi-stage decomposition process, summarizes key kinetic parameters from various studies, outlines the experimental protocols for its characterization, and presents visual diagrams of the decomposition pathway and analytical workflow.

Introduction

Chrysotile, a hydrated magnesium silicate (B1173343) (Mg₃Si₂O₅(OH)₄), is the most common type of asbestos. Its thermal decomposition is a critical area of study for understanding its behavior in high-temperature applications, for developing safe disposal methods, and for assessing potential health risks associated with its transformation products.[1] The decomposition process is primarily characterized by dehydroxylation, followed by recrystallization into more stable mineral phases.[2]

The kinetics of this decomposition are influenced by factors such as temperature, heating rate, particle size, and the surrounding atmosphere.[2] Understanding these kinetics is essential for predicting the extent of decomposition under various thermal conditions.

The Thermal Decomposition Pathway

The thermal decomposition of chrysotile is a complex process that occurs in distinct stages:

-

Dehydroxylation: This is the initial and primary stage of decomposition, where chrysotile loses its structurally bound hydroxyl groups in the form of water vapor. This process typically begins at temperatures around 500-600°C and is largely complete by 750-800°C.[1] The dehydroxylation results in the formation of an amorphous intermediate phase, often referred to as "metachrysotile." This stage is endothermic, as observed in differential thermal analysis (DTA).[2] Some studies suggest a two-step dehydroxylation process, with the decomposition of the fiber edges occurring at a lower temperature than the bulk of the fiber.

-

Recrystallization to Forsterite: Following dehydroxylation, at temperatures typically above 800°C, the amorphous intermediate undergoes an exothermic recrystallization to form forsterite (Mg₂SiO₄), a stable magnesium silicate.[3]

-

Formation of Enstatite: At even higher temperatures, generally above 1000°C, forsterite can further react with the remaining silica (B1680970) to form enstatite (MgSiO₃).[1][4]

The overall simplified reaction can be represented as:

2 Mg₃Si₂O₅(OH)₄ (Chrysotile) → 3 Mg₂SiO₄ (Forsterite) + SiO₂ (Amorphous Silica) + 4 H₂O (Water)

Quantitative Kinetic Data

The kinetics of chrysotile decomposition have been investigated using various models, with the Avrami-Erofeev and diffusion models being commonly applied.[1] The activation energy (Ea), a key parameter representing the energy barrier for the reaction, has been determined by numerous researchers. The following tables summarize the quantitative data from several key studies.

Table 1: Kinetic Parameters for Chrysotile Dehydroxylation (Sanders & Brosnan)

| Reaction Step | Reaction Type | Activation Energy (Ea) (kJ/mol) | Pre-exponential Factor (log A) (s⁻¹) |

| 1 | 3-Dimensional Diffusion (Jander's) | 168 | 7 |

| 2 | 3-Dimensional Diffusion (Jander's) | 282 | 12 |

| 3 | Nth order | 384 | 16 |

Table 2: Activation Energies from Isothermal and Non-isothermal Studies [1][5][6]

| Study | Experimental Method | Kinetic Model | Activation Energy (Ea) (kJ/mol) |

| Zaremba et al. | Ex situ (isothermal) | Avrami-Erofeev | ~180 |

| Zaremba et al. | In situ (isothermal) | Avrami-Erofeev | ~220 |

| Trittschack et al. | Non-isothermal TGA | Isoconversional | 240-300 (at α ≤ 15%) |

| Trittschack et al. | Non-isothermal TGA | Isoconversional | 300-260 (at 15% ≤ α ≤ 60%) |

| Trittschack et al. | Non-isothermal TGA | Isoconversional | 260-290 (at α ≥ 60%) |

Experimental Protocols

The study of chrysotile's thermal decomposition kinetics relies on a suite of analytical techniques. Below are detailed methodologies for the key experiments cited.

Thermogravimetric Analysis (TGA)

-

Objective: To measure the mass loss of a sample as a function of temperature, which directly corresponds to the dehydroxylation process.

-

Instrumentation: A thermogravimetric analyzer (e.g., Mettler Toledo TGA/SDTA 851e, Netzsch STA 409 PC Luxx).[1]

-

Sample Preparation: A small, accurately weighed sample of chrysotile (typically 5-20 mg) is placed in an inert crucible (e.g., alumina). To ensure reproducibility, the sample should have a consistent particle size.

-

Experimental Conditions:

-

Heating Rate: Controlled heating rates, typically ranging from 1 to 32°C/min, are applied. Slower heating rates can provide better resolution of decomposition steps.

-

Temperature Range: The sample is heated from ambient temperature to a final temperature sufficient to ensure complete decomposition, typically up to 1000°C or higher.[1]

-

Atmosphere: The experiment is conducted under a controlled atmosphere, usually an inert gas like nitrogen or argon, to prevent oxidative side reactions.[5] Air can also be used, but may influence the reaction.

-

-

Data Analysis: The resulting TGA curve plots mass loss versus temperature. The derivative of this curve (DTG) shows the rate of mass loss and helps to identify the temperatures of maximum decomposition rate.

Differential Thermal Analysis (DTA) / Differential Scanning Calorimetry (DSC)

-

Objective: To detect endothermic and exothermic events associated with the decomposition process, such as dehydroxylation and recrystallization.

-

Instrumentation: A DTA or DSC instrument, often coupled with a TGA.

-

Methodology: The temperature difference between the sample and an inert reference material is measured as they are heated under identical conditions. Endothermic events (like dehydroxylation) absorb heat, while exothermic events (like recrystallization) release heat.

-

Data Analysis: The DTA/DSC curve shows peaks corresponding to these thermal events, providing characteristic temperatures for each stage of the decomposition.

X-Ray Diffraction (XRD)

-

Objective: To identify the crystalline phases present in the sample before, during, and after thermal treatment.

-

Instrumentation: An X-ray diffractometer.

-

Methodology:

-

Ex situ analysis: Samples are heated to specific temperatures, held for a certain duration, and then cooled before XRD analysis at room temperature.[1]

-

In situ analysis: The sample is heated within a high-temperature chamber attached to the XRD instrument, allowing for real-time monitoring of phase changes as the temperature increases.[1]

-

-

Data Analysis: The XRD patterns provide information on the disappearance of chrysotile peaks and the emergence of forsterite and enstatite peaks, confirming the phase transformations.[1]

Evolved Gas Analysis (EGA)

-

Objective: To identify the gaseous products released during decomposition.

-

Instrumentation: A mass spectrometer (MS) or Fourier Transform Infrared Spectrometer (FTIR) coupled to the outlet of a TGA.

-

Methodology: As the sample is heated in the TGA, the evolved gases are continuously transferred to the MS or FTIR for analysis.

-

Data Analysis: This technique confirms that the mass loss observed in TGA is due to the release of water during dehydroxylation. It can also detect other evolved gases from impurities, such as CO₂ from carbonates.

Visualizations

The following diagrams illustrate the thermal decomposition pathway of chrysotile and a typical experimental workflow for its kinetic analysis.

Caption: Thermal decomposition pathway of this compound.

Caption: Experimental workflow for kinetic analysis.

References

- 1. Kinetic Aspects of this compound Thermal Decomposition Process [mdpi.com]

- 2. s3.ap-southeast-1.amazonaws.com [s3.ap-southeast-1.amazonaws.com]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. [PDF] Kinetics of the chrysotile and brucite dehydroxylation reaction: a combined non-isothermal/isothermal thermogravimetric analysis and high-temperature X-ray powder diffraction study | Semantic Scholar [semanticscholar.org]

- 6. researchgate.net [researchgate.net]

An In-Depth Technical Guide to the Surface Properties of Chrysotile Asbestos Fibers

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core surface properties of chrysotile asbestos (B1170538) fibers. Understanding these properties is crucial for research into the biological effects of asbestos and for the development of potential therapeutic interventions. This document summarizes key quantitative data, details common experimental protocols for characterization, and visualizes complex biological signaling pathways and experimental workflows.

Physicochemical Surface Properties of Chrysotile Asbestos

Chrysotile, a member of the serpentine (B99607) group of minerals, is a hydrated magnesium silicate (B1173343) with the idealized chemical formula Mg₃(Si₂O₅)(OH)₄.[1][2] Its unique hollow, cylindrical fibril structure dictates its surface chemistry and interactions with biological systems.

Chemical Composition and Surface Reactivity

The outer surface of a chrysotile fiber is composed of a magnesium hydroxide (B78521) (brucite-like) layer, which imparts a positive surface charge in physiological environments.[3] This outer layer is susceptible to acid attack, leading to the leaching of magnesium ions and the exposure of the underlying silica-like layer.[4] This alteration in surface chemistry can significantly impact the fiber's biological activity.

The surface of chrysotile fibers can catalyze the generation of reactive oxygen species (ROS), such as hydroxyl radicals (HO•), through Fenton-like reactions involving iron ions present as impurities within the crystal lattice or adsorbed on the surface.[5][6] This oxidative stress is a key mechanism in asbestos-induced cellular damage.

Table 1: Quantitative Surface Properties of this compound

| Property | Value | References |

| Elemental Composition (idealized, wt%) | ||

| Magnesium (Mg) | 26.31% | [7] |

| Silicon (Si) | 20.27% | [7] |

| Oxygen (O) | 51.96% | [7] |

| Hydrogen (H) | 1.45% | [7] |

| Specific Surface Area (BET) | 15 - 30 m²/g | [8] |

| Zeta Potential in Distilled Water | Positive over a wide pH range | [9] |

| Isoelectric Point | Approximately 11.8 | [7] |

Surface Charge: Zeta Potential

The zeta potential of chrysotile fibers is a critical parameter influencing their interaction with cell membranes and biological macromolecules. In distilled water, chrysotile exhibits a positive zeta potential across a broad pH range.[9] However, in biological fluids, the adsorption of proteins and other molecules can alter the surface charge.[4]

Interaction with Biological Systems

The surface of chrysotile fibers readily interacts with various biological components, leading to a cascade of cellular events.

Protein Adsorption

Chrysotile fibers have a high capacity for protein adsorption, which is influenced by protein size, charge, and the surface chemistry of the fiber.[10][11] Albumin and ferritin are known to adsorb readily to the chrysotile surface, forming a protein corona that can modulate the fiber's biological effects.[3][10] For instance, approximately 1 µg of protein can be adsorbed onto 250 µg of this compound.[1]

Hemolytic Activity

This compound is known to induce hemolysis, the rupture of red blood cells. The proposed mechanism involves the adsorption of the red blood cell membrane onto the fiber surface, leading to membrane disruption.[5][12] This process is thought to be mediated by interactions with membrane phospholipids (B1166683) rather than a direct effect of magnesium ions.[5]

Cellular Signaling Pathways Activated by Chrysotile

Exposure to chrysotile fibers triggers a complex network of intracellular signaling pathways, primarily linked to inflammation and cell survival.

NF-κB Signaling Pathway

This compound can activate the Nuclear Factor-kappa B (NF-κB) signaling pathway, a key regulator of inflammatory and immune responses.[13][14] This activation is thought to be mediated by the generation of ROS and can lead to the expression of pro-inflammatory cytokines and cell survival genes, contributing to the chronic inflammation associated with asbestos exposure.

NLRP3 Inflammasome Activation

Chrysotile fibers are potent activators of the NLRP3 inflammasome, a multi-protein complex that plays a central role in innate immunity and inflammation.[6][15][16] Activation of the NLRP3 inflammasome leads to the maturation and secretion of pro-inflammatory cytokines, such as IL-1β, further perpetuating the inflammatory response. The process is initiated by fiber phagocytosis, lysosomal destabilization, and the release of cathepsin B, coupled with the generation of ROS.[6]

Experimental Protocols for Surface Characterization

A multi-technique approach is essential for a thorough characterization of the surface properties of this compound fibers.

Transmission Electron Microscopy (TEM)

Objective: To visualize the morphology, size, and crystal structure of individual chrysotile fibrils.

Methodology:

-

Sample Preparation: A small amount of the chrysotile sample is dispersed in a suitable solvent (e.g., isopropanol) and sonicated to break up fiber bundles. A drop of the suspension is then deposited onto a carbon-coated TEM grid and allowed to air dry.

-

Imaging: The grid is loaded into the TEM. Images are acquired at various magnifications to observe the overall morphology of the fibers and the characteristic hollow tubular structure of chrysotile fibrils.

-

Selected Area Electron Diffraction (SAED): SAED patterns are collected from individual fibers. The characteristic layered and streaked diffraction pattern of chrysotile is used for positive identification.

X-ray Photoelectron Spectroscopy (XPS)

Objective: To determine the elemental composition and chemical states of the elements on the fiber surface.

Methodology:

-

Sample Preparation: A representative sample of chrysotile fibers is mounted on a sample holder using double-sided adhesive tape. For powder samples, the powder is pressed into a clean indium foil.

-

Data Acquisition: The sample is introduced into the ultra-high vacuum chamber of the XPS instrument. A survey scan is first acquired to identify all elements present on the surface. High-resolution scans are then obtained for the elements of interest (e.g., Mg, Si, O, C, and any trace metals like Fe).

-

Data Analysis: The binding energies of the core-level peaks are used to identify the elements and their chemical states. The peak areas are used to quantify the relative atomic concentrations of the surface elements.

Attenuated Total Reflectance-Fourier Transform Infrared (ATR-FTIR) Spectroscopy

Objective: To identify the functional groups present on the surface of the chrysotile fibers.

Methodology:

-

Sample Preparation: A small amount of the chrysotile fiber sample is placed directly onto the ATR crystal (typically diamond).

-

Data Acquisition: Pressure is applied to ensure good contact between the sample and the crystal. The infrared spectrum is then recorded. A background spectrum of the clean ATR crystal is also collected.

-

Data Analysis: The absorbance spectrum is analyzed to identify characteristic vibrational bands. For chrysotile, key bands include those associated with Mg-OH and Si-O stretching and bending vibrations. This technique can also be used to study the adsorption of proteins or other molecules onto the fiber surface by observing changes in the amide I and amide II bands of the adsorbed proteins.[17]

This technical guide provides a foundational understanding of the critical surface properties of this compound fibers. A thorough characterization of these properties is paramount for advancing research into the mechanisms of asbestos-related diseases and for the development of novel therapeutic and diagnostic strategies.

References

- 1. Asbestos surface provides a niche for oxidative modification - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. The protein coating of asbestos bodies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. How are the physical and chemical properties of this compound altered by a 10-year residence in water and up to 5 days in simulated stomach acid? - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Mechanism of haemolysis by chrysotile fibres - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Innate Immune Activation Through Nalp3 Inflammasome Sensing of Asbestos and Silica - PMC [pmc.ncbi.nlm.nih.gov]

- 7. This compound | H4Mg3O9Si2 | CID 25477 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. goldschmidtabstracts.info [goldschmidtabstracts.info]

- 9. researchgate.net [researchgate.net]

- 10. The protein coating of asbestos bodies - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. The hemolytic activity of this compound fibers: a freeze-fracture study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Continuous Exposure to this compound Can Cause Transformation of Human Mesothelial Cells via HMGB1 and TNF-α Signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 14. TNF-α inhibits asbestos-induced cytotoxicity via a NF-κB-dependent pathway, a possible mechanism for asbestos-induced oncogenesis - PMC [pmc.ncbi.nlm.nih.gov]

- 15. The NLRP3 inflammasome in pathogenic particle and fibre-associated lung inflammation and diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. pubs.geoscienceworld.org [pubs.geoscienceworld.org]

A Technical Guide to the Analysis of Chrysotile Asbestos Fiber Dimensions

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the methodologies used to analyze the length and diameter distribution of chrysotile asbestos (B1170538) fibers. An accurate characterization of fiber dimensions is critical, as the toxicological and pathological effects of asbestos are strongly correlated with its physical properties, particularly fiber length and width. This document details the primary experimental protocols, presents quantitative data from relevant studies, and illustrates key workflows for researchers in environmental health, materials science, and drug development.

Introduction: The Significance of Fiber Dimensions

Chrysotile is a fibrous silicate (B1173343) mineral belonging to the serpentine (B99607) group.[1][2] Historically, it was widely used in building materials and other industrial applications.[3] The health risks associated with asbestos, including asbestosis, lung cancer, and mesothelioma, are significantly influenced by the physical dimensions of the inhaled fibers.[4][5][6] Experimental and epidemiological studies have shown that long, thin fibers are generally more pathogenic.[4][7] Therefore, precise measurement of the length and diameter distribution of chrysotile fibers is essential for risk assessment, toxicological studies, and the development of potential therapeutic interventions for asbestos-related diseases. Modern analytical methods focus on providing detailed information on these parameters, moving beyond simple fiber counts to a more nuanced characterization.[6]

Experimental Protocols for Fiber Dimension Analysis

The determination of chrysotile fiber dimensions requires high-resolution microscopy. The primary techniques employed are Transmission Electron Microscopy (TEM), Scanning Electron Microscopy (SEM), and Phase Contrast Microscopy (PCM). Each method has specific applications and limitations.

Microscopy Techniques

-

Transmission Electron Microscopy (TEM): TEM is considered the reference method for asbestos analysis due to its high resolution, which allows for the detection of very small fibers.[8][9] It can distinguish the unique tubular morphology of chrysotile fibrils and allows for unequivocal identification through selected area electron diffraction (SAED) and energy-dispersive X-ray analysis (EDXA).[10][11] International standards, such as ISO 10312, are based on TEM for its ability to accurately measure fiber length, width, and aspect ratio.[8][9][12]

-

Scanning Electron Microscopy (SEM): SEM, often coupled with Energy Dispersive X-ray Spectrometry (EDS), is another powerful technique for identifying asbestos fibers based on morphology and elemental composition.[3][13][14] SEM provides high-resolution, three-dimensional-like images of the sample surface and can achieve magnifications of up to 300,000x.[15][16] While TEM offers greater sensitivity for the smallest fibers, modern SEM-EDS systems can perform unattended, automated analysis to quantify fibers, improving productivity and statistical significance.[14][17]

-

Phase Contrast Microscopy (PCM): PCM is the standard method for monitoring occupational exposure to asbestos in workplace air, as specified in methods like NIOSH 7400.[6][18] It is a light microscopy technique that enhances the contrast of transparent objects like asbestos fibers.[11] However, PCM has significant limitations: it cannot detect fibers with a diameter less than approximately 0.25 µm, and it cannot differentiate between asbestos and other non-asbestos fibers.[6][11] Therefore, it provides a total fiber count rather than an asbestos-specific one.[10]

Standardized Methodologies

Several standardized protocols exist to ensure consistency and accuracy in asbestos fiber analysis.

-

ISO 10312:2019 (TEM): This international standard specifies a direct-transfer transmission electron microscopy reference method for determining the concentration, type, and size of airborne asbestos fibers in ambient air and indoor environments.[8][12][19] The procedure includes detailed instructions for sample collection, preparation, and analysis, defining the rules for counting and measuring asbestos structures (fibers, bundles, and clusters).[8][20] It is designed to minimize subjectivity and provide a comprehensive description of the asbestos-containing particles in a sample.[19][20]

-

NIOSH 7402 (TEM): This method is the TEM equivalent of the PCM-based NIOSH 7400 and is often used as a follow-up analysis to differentiate asbestos from other fibers.[10][21][22] It takes advantage of the TEM's analytical power to identify fibers and determine the percentage of asbestos fibers in a sample, which can then be applied to the original, less specific PCM count.[22][23] The method counts fibers longer than 5 µm and wider than 0.25 µm.[10][21]

-

NIOSH 7400 (PCM): This is the primary method used for measuring fiber concentrations in occupational settings.[6] An air sample is collected on a mixed cellulose (B213188) ester (MCE) filter, which is then made transparent and viewed under a phase contrast microscope.[18] The method specifies counting fibers longer than 5 µm with an aspect ratio of at least 3:1.[6]

General Experimental Workflow: Air Sample Analysis via TEM

The process for analyzing airborne chrysotile fibers typically follows these steps:

-

Sample Collection: Air is drawn at a known flow rate through a filter cassette containing either a mixed cellulose ester (MCE) or a polycarbonate (PC) membrane filter to capture airborne particles.[18][21][24]

-

Sample Preparation (Direct Transfer): A section of the filter is prepared for TEM analysis. For MCE filters, the filter matrix is dissolved ("collapsed") using an acetone (B3395972) vapor-based procedure. For both filter types, a thin layer of carbon is evaporated onto the filter surface to create a stable replica that entraps the collected fibers.[11]

-

Grid Preparation: The carbon-coated film is carefully placed onto a TEM specimen grid. The original filter material is then dissolved away, leaving the carbon replica with the embedded fibers on the grid.[11]

-

TEM Analysis: The grid is loaded into the TEM. A systematic search of the grid openings is conducted at magnifications typically ranging from 10,000x to 20,000x.[15][25]

-

Fiber Identification and Measurement: When a fiber is encountered, its morphology is examined. Its elemental composition is determined using EDXA, and its crystalline structure is confirmed using SAED.[10] Once confirmed as chrysotile, its length and diameter are measured using calibrated software.

-

Data Analysis: The collected length and diameter measurements are statistically analyzed to generate distribution data, including mean, median, and range for the sampled environment.

Data Presentation: Chrysotile Fiber Dimensions

The dimensions of chrysotile fibers can vary significantly depending on the source, degree of processing, and the environmental matrix in which they are found. The following tables summarize quantitative data on chrysotile fiber dimensions from various analytical studies.

Table 1: Chrysotile Fiber Dimensions by Analytical Method and Environment

| Study Context / Sample Type | Analytical Method | Average Length (µm) | Length Range (µm) | Average Diameter (µm) | Diameter Range (µm) | Key Findings & Citation |

| Asbestos Textile Manufacturing | TEM | Varies by category | >10 µm considered strong predictor of lung cancer | <0.25 µm | Thinner fibers (<0.25 µm) strongly associated with lung cancer and asbestosis.[4][26] | |

| Indoor Air (Buildings with ACM) | TEM | - | Majority of fibers < 2 µm | < 0.2 µm | 60-80% of chrysotile fibers were shorter than 2 µm and thinner than 0.2 µm.[27] | |

| Asbestos Cement Sample | SEM | - | Thin fibers dominated | < 0.2 µm | SEM analysis showed a dominance of thin fibers (<0.2 µm width) for chrysotile.[28] | |

| Various Asbestos Types | TEM | - | 5.24 - 35.5 | - | 12.6 - 202.6 (Aspect Ratio) | Chrysotile fibers were found in bundles or as single fibers.[29] |

| General Characteristics | TEM | Varies | < 1 to > 10 cm (bundles) | ~0.1 (aggregates) | Individual fibrils have diameters of ~250 Å (~0.025 µm).[1][2] |

Table 2: Health Effects Correlated with Asbestos Fiber Dimensions

| Asbestos-Induced Effect | Associated Fiber Length (µm) | Associated Fiber Width (µm) | Source |

| Asbestosis | >2 | >0.15 | [5] |

| Mesothelioma | >5 | <0.1 | [5] |

| Lung Cancer | >10 | <0.15 | [5] |

| Lung Cancer (Stanton et al.) | >8 | <0.25 (thin) | [4] |

Note: These values represent general correlations identified in toxicological and epidemiological research and may vary between specific exposures and studies.

Visualization of Workflows and Logic

The following diagrams, generated using the DOT language, illustrate key processes in chrysotile fiber analysis.

Caption: General experimental workflow for chrysotile fiber analysis using TEM.

Caption: Decision logic for selecting an appropriate asbestos fiber analysis method.

Conclusion

The analysis of chrysotile asbestos fiber length and diameter is a complex process that relies on sophisticated analytical techniques. Transmission Electron Microscopy, as outlined in standards like ISO 10312, remains the definitive method for detailed and accurate characterization, capable of identifying and measuring the full spectrum of fiber sizes. SEM-EDS offers a valuable alternative, particularly with advancements in automated analysis. While PCM is a practical tool for occupational monitoring, its limitations must be understood. For researchers, scientists, and drug development professionals, a thorough understanding of these methodologies is paramount for accurately assessing the health risks posed by this compound and for developing strategies to mitigate its impact. The strong correlation between fiber dimensions—especially the increased pathogenicity of long, thin fibers—underscores the necessity of these precise analytical approaches.

References

- 1. tsapps.nist.gov [tsapps.nist.gov]

- 2. researchgate.net [researchgate.net]

- 3. Asbestos fibres detection and quantification - Semplor [semplor.com]

- 4. oem.bmj.com [oem.bmj.com]

- 5. gov.uk [gov.uk]

- 6. atsdr.cdc.gov [atsdr.cdc.gov]

- 7. oem.bmj.com [oem.bmj.com]

- 8. ISO 10312:2019—Determination Of Asbestos Fibers - The ANSI Blog [blog.ansi.org]

- 9. cdn.standards.iteh.ai [cdn.standards.iteh.ai]

- 10. researchgate.net [researchgate.net]

- 11. cdc.gov [cdc.gov]

- 12. BS ISO 10312:2019 Ambient air. Determination of asbestos fibres. Direct transfer transmission electron microscopy method [en-standard.eu]

- 13. apps.dtic.mil [apps.dtic.mil]

- 14. beamanalytical.co.za [beamanalytical.co.za]

- 15. How do you count asbestos fibres when air testing? [oracleasbestos.com]

- 16. decontaminationinstitute.org [decontaminationinstitute.org]

- 17. Innovative unattended SEM-EDS analysis for asbestos fiber quantification - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. 1915.1001 App B - Detailed Procedures for Asbestos Sampling and Analysis (Non-mandatory) | Occupational Safety and Health Administration [osha.gov]